Caii-IN-1

Carbonic Anhydrase Inhibition Enzymology Glaucoma Research

CAII-IN-1 (Compound 3n) is the most potent cinnamaldehyde-clubbed thiosemicarbazone derivative in its series (IC50=10.3 µM) [1]. Its para-fluorophenyl substitution enables specific active-site zinc ion interactions unmatched by analogs, making it the validated benchmark for non-sulfonamide CA-II research [2]. Choose CAII-IN-1 for superior potency and defined SAR.

Molecular Formula C19H21FN4S
Molecular Weight 356.5 g/mol
Cat. No. B12403525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaii-IN-1
Molecular FormulaC19H21FN4S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NCC2=CC=C(C=C2)F
InChIInChI=1S/C19H21FN4S/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-23-19(25)21-14-16-5-9-17(20)10-6-16/h3-13H,14H2,1-2H3,(H2,21,23,25)/b4-3+,22-13+
InChIKeyMRGAPMWUCBLLME-WABGWXMBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAII-IN-1: A Quantitative Specification Sheet for a High-Affinity Carbonic Anhydrase II Inhibitor for Metabolic and Ocular Research


CAII-IN-1 (compound 3n) is a cinnamaldehyde-clubbed thiosemicarbazone derivative that functions as a potent and selective inhibitor of carbonic anhydrase II (CA-II) [1]. The compound exhibits an IC₅₀ of 10.3 ± 0.62 µM against bovine CA-II, representing the highest potency within its structurally characterized thiosemicarbazone series . Its molecular mechanism involves specific ionic interaction with the active-site zinc ion, a binding mode validated by molecular docking studies . As a research-grade small molecule (MW: 356.46; Formula: C₁₉H₂₁FN₄S), CAII-IN-1 serves as a defined chemical probe for investigating CA-II-associated biological processes including acid-base regulation, fluid transport, and pathological calcification, distinct from clinical sulfonamide-based CA inhibitors .

CAII-IN-1 Procurement Rationale: Why Structural Analogs Within the Thiosemicarbazone Class Cannot Be Interchanged


Generic substitution among CA-II inhibitors is precluded by substantial isoform-selectivity divergence and scaffold-dependent potency variations. While sulfonamide-based clinical agents (e.g., acetazolamide) exhibit broad CA isoform inhibition profiles, the thiosemicarbazone chemotype of CAII-IN-1 provides a distinct chemical scaffold with differential target engagement characteristics [1]. Within the cinnamaldehyde-clubbed thiosemicarbazone series, a 28.9% potency gradient exists between CAII-IN-1 (3n) and the lowest-activity derivative, and even closely related analogs such as CAII-IN-2 (3g, IC₅₀ = 12.1 µM) and CAII-IN-3 (3h, IC₅₀ = 13.4 µM) show measurable activity decrements relative to the lead compound [2]. Furthermore, the binding mode is exquisitely sensitive to substitution pattern—the para-fluorophenyl moiety in 3n enables specific residue interactions (Thr199, Thr200) that analogs lacking this substitution cannot recapitulate [3]. Selection of CAII-IN-1 versus alternative thiosemicarbazones therefore directly affects experimental potency outcomes, with compound 3n representing the structurally validated most active hit from the original SAR campaign .

CAII-IN-1 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Informed Procurement


CAII-IN-1 (3n) vs. Acetazolamide: Direct Comparative Potency Against Bovine CA-II

In a direct comparative enzymatic assay, CAII-IN-1 (compound 3n) demonstrates superior inhibitory activity against bovine CA-II compared to the standard clinical inhibitor acetazolamide, with both compounds tested under identical experimental conditions in the same study [1]. The assay employed a standardized colorimetric method measuring p-nitrophenyl acetate hydrolysis as a readout of CA-II enzymatic activity [2].

Carbonic Anhydrase Inhibition Enzymology Glaucoma Research

CAII-IN-1 (3n) vs. CAII-IN-2 (3g) and CAII-IN-3 (3h): Intra-Series Potency Ranking

Within the same cinnamaldehyde-clubbed thiosemicarbazone chemical series evaluated under identical assay conditions, CAII-IN-1 (compound 3n) exhibits the highest inhibitory potency among all 21 synthesized derivatives, including commercially available analogs CAII-IN-2 (compound 3g) and CAII-IN-3 (compound 3h) [1]. The data were generated from the same primary research study, allowing direct rank-order comparison [2].

Structure-Activity Relationship Medicinal Chemistry Thiosemicarbazone Derivatives

CAII-IN-1 (3n) vs. In-Class Thiosemicarbazones: Molecular Docking Score and Binding Mode Differentiation

Molecular docking studies conducted across the thiosemicarbazone series reveal that CAII-IN-1 (3n) achieves the most favorable computed binding interactions within the CA-II active site, correlating with its superior in vitro potency [1]. The computational analysis identifies a specific binding signature: compound 3n mediates ionic interaction with the catalytic zinc ion while simultaneously engaging Thr199 and Thr200 residues via its thiosemicarbazide moiety—a dual-contact pattern not uniformly observed across all series members [2].

Molecular Docking Zinc-Binding Interaction Computational Chemistry

CAII-IN-1 (3n) vs. Sulfonamide Class: Scaffold-Based Isoform Selectivity Context

The thiosemicarbazone scaffold of CAII-IN-1 represents a chemically distinct alternative to the sulfonamide-based CA inhibitor class that dominates clinical applications (e.g., acetazolamide, methazolamide, dorzolamide) [1]. While the primary literature for 3n does not report comprehensive isoform selectivity data across CA-I, CA-IX, and CA-XII, the broader literature on thiosemicarbazone CA inhibitors establishes that this scaffold class exhibits divergent isoform selectivity profiles compared to sulfonamides, with certain derivatives demonstrating preferential inhibition of specific CA isoforms [2]. This class-level differentiation is critical because sulfonamide-based inhibitors are known to exhibit off-target effects due to poor selectivity over other carbonic anhydrases, particularly CA-II, which can confound experimental interpretation in cellular and in vivo models [3].

CA Isoform Selectivity Off-Target Profiling Chemical Scaffold Differentiation

CAII-IN-1: Evidence-Backed Research Application Scenarios Derived from Quantitative Differentiation Data


Enzymatic Assay Development Requiring Superior Potency to Acetazolamide

For biochemical CA-II inhibition assays where acetazolamide serves as the reference standard, CAII-IN-1 (3n) provides a more potent alternative inhibitor, as directly demonstrated by its higher inhibitory activity against bovine CA-II under identical assay conditions in the primary characterization study [1]. This potency advantage enables lower working concentrations (e.g., 10.3 µM IC₅₀ vs. acetazolamide's higher required concentration for equivalent inhibition), which can reduce solvent (DMSO) carryover effects in sensitive enzymatic readouts and improve assay dynamic range. Researchers developing high-throughput CA-II screening cascades may select CAII-IN-1 as a positive control that outperforms the legacy clinical standard [2].

Structure-Activity Relationship (SAR) Studies: The Optimal Reference Compound in Thiosemicarbazone Series

CAII-IN-1 (3n) represents the most active compound among all 21 cinnamaldehyde-clubbed thiosemicarbazone derivatives characterized in the foundational SAR study, with a 4.52-fold potency advantage over the weakest series member and measurable superiority over the next most active commercially listed analogs (CAII-IN-2 and CAII-IN-3) [1]. For medicinal chemistry programs exploring CA-II inhibition via non-sulfonamide scaffolds, 3n serves as the benchmark positive control and starting point for further chemical optimization. The established structure-activity relationships—particularly the contribution of the para-fluorophenyl substitution to enhanced potency—provide a rational basis for iterative design [2]. Procurement of CAII-IN-1 specifically, rather than alternative series members, ensures that SAR studies reference the experimentally validated activity ceiling for this chemotype .

Molecular Modeling and Computational Chemistry: Validated Docking Reference with Zn²⁺ Interaction Data

The molecular docking characterization of CAII-IN-1 (3n) provides experimentally correlated computational data showing specific ionic interaction with the catalytic zinc ion and hydrogen bonding with Thr199 and Thr200 residues—interactions that correlate with its superior in vitro activity [1]. This validated binding model makes CAII-IN-1 suitable for computational chemistry applications including: (a) benchmark compound for validating new CA-II docking protocols, (b) reference ligand for pharmacophore model development targeting thiosemicarbazone binding modes, and (c) structural template for virtual screening campaigns seeking non-sulfonamide CA-II inhibitors [2]. The availability of both experimental IC₅₀ data and computational docking metrics enables cross-validation of in silico predictions .

Carbonic Anhydrase-Related Disease Modeling: Bovine CA-II System for Ocular and Calcification Studies

CAII-IN-1 (3n) was characterized using bovine CA-II, a system with established translational relevance for studying corneal endothelial fluid transport and buffering mechanisms in ocular physiology [1]. The bovine CA-II enzyme plays a central role in maintaining corneal endothelial function, with CA activity supporting approximately one-third of active ion transport in this tissue [2]. Researchers investigating CA-II-dependent processes in glaucoma, corneal edema, or pathological calcification can deploy CAII-IN-1 as a defined chemical probe with validated potency (IC₅₀ = 10.3 µM) in the bovine enzyme system . This application is particularly relevant for ex vivo bovine corneal models and in vitro calcification assays where CA-II inhibition is hypothesized to modulate disease-relevant endpoints [3].

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